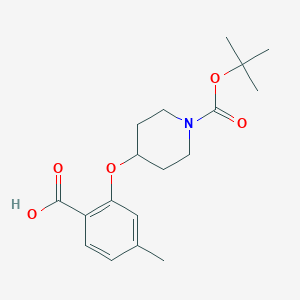
methyl N-(3-methylhex-5-en-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3-methylhex-5-en-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry. Carbamates are often used as pesticides, fungicides, and pharmaceuticals due to their ability to inhibit certain enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-methylhex-5-en-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with methyl chloroformate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylhex-5-en-3-amine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The amine is added to the solvent, followed by the slow addition of methyl chloroformate. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(3-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Methyl N-(3-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs with carbamate functionality.
Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit certain enzymes in pests and fungi.
Mécanisme D'action
The mechanism of action of methyl N-(3-methylhex-5-en-3-yl)carbamate involves the inhibition of enzymes, particularly acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, leading to the accumulation of acetylcholine in the synaptic cleft, which can disrupt normal nerve function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyraclostrobin: A carbamate ester used as a fungicide.
Methyl 5-[(RS)-α-hydroxybenzyl]-1H-benzimidazole-2-carbamate: A compound with similar carbamate functionality used in pharmaceuticals.
Uniqueness
Methyl N-(3-methylhex-5-en-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it valuable in both agricultural and pharmaceutical applications. Compared to other carbamates, it may offer different reactivity and selectivity in chemical reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl N-(3-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-7-9(3,6-2)10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
Clé InChI |
AJWCRTLZAYLVOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC=C)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


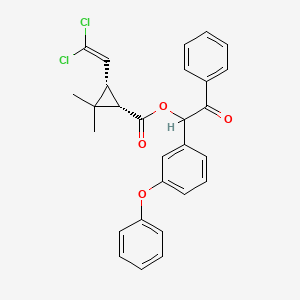
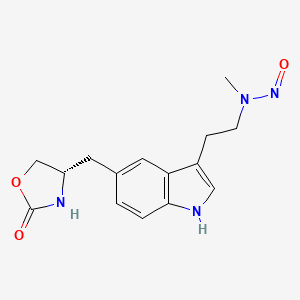
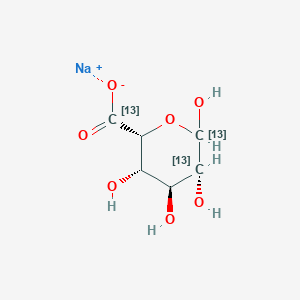
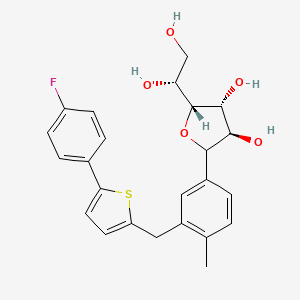
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
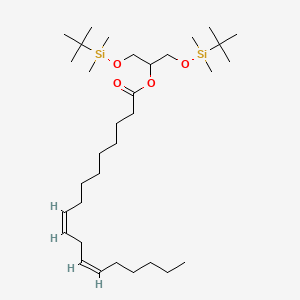
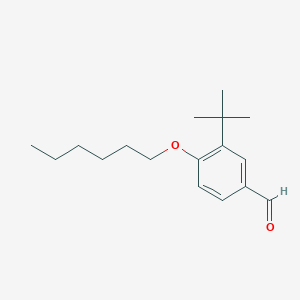
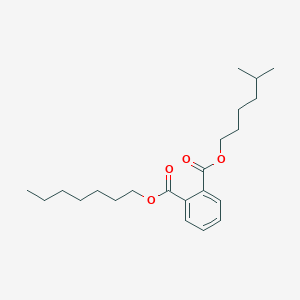
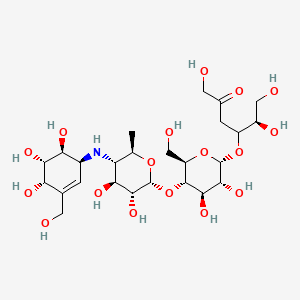
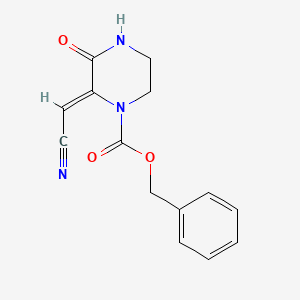
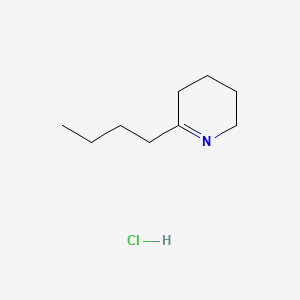
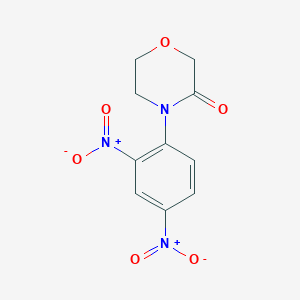
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
